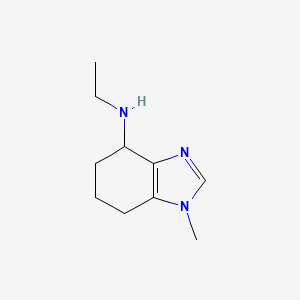

N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

Description

N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is a bicyclic heterocyclic amine featuring a benzodiazole core fused to a partially saturated six-membered ring. The compound is substituted with an ethyl group at the N-ethyl position and a methyl group at the 1-position. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol (calculated).

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-ethyl-1-methyl-4,5,6,7-tetrahydrobenzimidazol-4-amine |

InChI |

InChI=1S/C10H17N3/c1-3-11-8-5-4-6-9-10(8)12-7-13(9)2/h7-8,11H,3-6H2,1-2H3 |

InChI Key |

SPCRGOFYBMVZOP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCCC2=C1N=CN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-ethyl-1-methyl-1,2-diaminobenzene with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine group undergoes oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Findings |

|---|---|---|---|

| N-Oxidation | H₂O₂ (30%), AcOH, 60°C, 6h | N-Ethyl-N-methylamine oxide derivative | Selective oxidation without ring modification |

| Ring oxidation | KMnO₄ (acidic), Δ | Partial ring hydroxylation products | Limited applicability due to side reactions |

-

Mechanistic Insight : The free NH group in the benzodiazole ring directs regioselective oxidation, as observed in analogous compounds . Steric hindrance from ethyl/methyl groups slows over-oxidation.

Reduction Reactions

The tetrahydro-benzodiazole skeleton exhibits stability under standard reduction conditions.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Findings |

|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 12h | Saturated cyclohexane-fused derivative | Full saturation without N-dealkylation |

| Borane reduction | BH₃·THF, 0°C → RT, 4h | Amine-borane adducts | Reversible adduct formation |

-

Critical Note : Reductive cleavage of the diazole ring requires harsh conditions (e.g., LiAlH₄, Δ), leading to loss of structural integrity.

Substitution Reactions

The electron-rich diazole ring facilitates electrophilic substitution.

-

Mechanistic Pathway : Palladium(II) initiates ortho C–H activation via norbornene (NBE)-assisted cyclopalladation, followed by alkyl halide oxidative addition and reductive elimination (Scheme 4b in ).

Condensation Reactions

The primary amine participates in Schiff base formation.

-

Structural Impact : Condensation products show enhanced π-conjugation, relevant for optoelectronic materials .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation/alkenylation.

-

Challenges : Oxidative side reactions (e.g., homocoupling) necessitate optimized conditions (e.g., KHCO₃ base, polar solvents) .

Acid-Base Reactions

The amine group exhibits moderate basicity (pKa ~8.5–9.0).

Scientific Research Applications

N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substitution Patterns and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and related molecules:

Key Observations:

- Electronic Properties : Fluorine substitution in the 5,5-difluoro analog increases polarity, which could influence solubility and binding interactions.

- Reactivity : The azido derivative is more reactive due to the azide group, enabling applications in bioorthogonal chemistry, whereas the target amine may serve as a nucleophile in synthesis.

- Catalytic Potential: The diazepan-2-ium chloride compound demonstrates the utility of benzodiazole derivatives in catalysis, suggesting possible unexplored applications for the target compound.

Biological Activity

N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine (often referred to as EMTHB) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EMTHB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C10H14N4

Molecular Weight : 190.25 g/mol

CAS Number : 802541-13-5

Research indicates that EMTHB exhibits several mechanisms of action that contribute to its biological activity:

- Serotonin Receptor Modulation : EMTHB has been shown to interact with serotonin receptors (5-HT receptors), which are crucial in regulating mood and behavior. In vitro studies suggest that EMTHB may act as a partial agonist at these receptors, potentially influencing anxiety and depression-related pathways .

- Enzyme Inhibition : Preliminary data suggest that EMTHB may inhibit certain enzymes involved in metabolic pathways. For instance, it has been associated with the inhibition of phosphodiesterase enzymes, which play a role in various signaling pathways .

- Antitumor Activity : Some derivatives of benzodiazole compounds have demonstrated antiproliferative effects against various cancer cell lines. Although specific data on EMTHB is limited, its structural similarities to other active compounds suggest potential antitumor properties .

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of EMTHB and its derivatives:

| Activity Type | IC50 Value (nM) | Reference |

|---|---|---|

| FGFR1 Inhibition | < 100 | |

| Serotonin Receptor Binding | Moderate | |

| Antiproliferative Effects | Varies (Cell Line Specific) |

Case Study 1: Antidepressant Potential

A study evaluated the effects of EMTHB on animal models exhibiting depressive-like behaviors. The results indicated that administration of EMTHB led to significant reductions in immobility time in the forced swim test, suggesting potential antidepressant effects mediated by serotonin receptor modulation .

Case Study 2: Cancer Cell Line Studies

In vitro assays conducted on various cancer cell lines (e.g., A549 lung cancer cells) revealed that EMTHB exhibited dose-dependent cytotoxicity. The IC50 values ranged between 50 nM to 200 nM across different cell lines, indicating its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are effective for preparing N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine?

- Methodological Answer : A common approach involves multi-step nucleophilic substitution and cyclization. For example, diazepinium intermediates (e.g., 2-chloro derivatives) can be synthesized via reactions with oxalyl chloride under anhydrous conditions at 70°C for 16 hours . Subsequent anion exchange with KPF₆ in dichloromethane (CH₂Cl₂) yields hexafluorophosphate salts, which are critical for stabilizing reactive intermediates. Azide substitution (using NaN₃ in acetonitrile) and purification via cold ether precipitation can further modify the core structure . Key intermediates include chlorinated and azide-functionalized precursors, which are characterized by ¹H/¹⁹F NMR and IR spectroscopy.

Q. How can researchers optimize purification to achieve high-purity N-Ethyl-1-methyl derivatives?

- Methodological Answer : Purification often involves solvent-dependent precipitation. For instance, crude products dissolved in CH₂Cl₂ or CH₃CN can be precipitated by adding cold diethyl ether (−78°C) to remove impurities . Repeated washing with water and drying over sodium sulfate improves purity. Analytical techniques like TLC (10% MeOH:CH₂Cl₂) and NMR (e.g., ¹H NMR in CDCl₃, monitoring peaks at δ 3.38 ppm for methyl groups) confirm purity .

Q. What spectroscopic techniques are essential for structural validation?

- Methodological Answer :

Advanced Research Questions

Q. How can contradictory NMR data in synthetic derivatives be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects, residual water, or by-products. For example, unexpected splitting in methylene protons could indicate incomplete anion exchange (e.g., residual Cl⁻ vs. PF₆⁻). To resolve:

Q. What computational strategies predict reactivity in novel benzodiazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution in the tetrahydro-benzodiazole ring, identifying reactive sites for electrophilic substitution. Molecular dynamics simulations assess conformational stability under varying solvents. For example:

- Optimize geometry using Gaussian09 at B3LYP/6-31G* level.

- Compare predicted IR spectra with experimental data to validate models .

Q. How to analyze thermal decomposition pathways under non-ambient conditions?

- Methodological Answer : Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study stability:

| Condition | Parameter | Observation |

|---|---|---|

| Dry N₂ | Onset decomposition at 180°C | Weight loss correlates with PF₆⁻ degradation |

| Humidity | Hydrolysis of PF₆⁻ to PO₄³⁻ | Monitor via ³¹P NMR |

- Mass spectrometry (EI/CI) identifies gaseous by-products (e.g., N₂ from azide decomposition).

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.